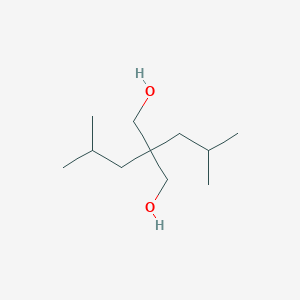

2,2-Diisobutyl-1,3-propanediol

概述

描述

Its molecular formula is C11H24O2, inferred from structural analogs like 2-ethyl-2-isobutyl-1,3-propanediol (CID 117491, C9H20O2) . The compound is utilized in industrial applications, as evidenced by its listing among specialty chemicals produced by Chinese firms such as Changsha Jingkang New Material Technology Co., Ltd. . However, direct thermodynamic or synthetic data for this specific compound are scarce in the literature, necessitating comparisons with structurally related diols.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2,2-Diisobutyl-1,3-propanediol typically involves the hydrogenation of isobutene. The specific reaction steps are as follows:

- Isobutylene reacts with hydrogen in the presence of a catalyst to form 2,2-diisobutyl-1-propanol .

- Further hydrogenation of 2,2-diisobutyl-1-propanol yields this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Catalytic hydrogenation of isobutene under controlled temperature and pressure conditions.

- Purification of the product through distillation and crystallization to achieve high purity levels .

化学反应分析

Types of Reactions: 2,2-Diisobutyl-1,3-propanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Ethers or esters.

科学研究应用

2,2-Diisobutyl-1,3-propanediol has a wide range of scientific research applications:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: It is used in the preparation of biological buffers and as a stabilizing agent for enzymes.

Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.

Industry: It is used in the production of polyurethanes, coatings, adhesives, and inks

作用机制

The mechanism of action of 2,2-Diisobutyl-1,3-propanediol involves its interaction with various molecular targets and pathways:

Solvent Properties: It acts as a solvent, facilitating the dissolution and interaction of other compounds.

Stabilizing Agent: It stabilizes enzymes and other biological molecules by preventing denaturation.

Viscosity Regulator: It regulates the viscosity of formulations, ensuring consistent performance.

相似化合物的比较

Comparison with Structurally Similar Compounds

2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)

- Molecular Structure : Central carbon bonded to two methyl groups (C5H12O2).

- Thermodynamic Properties: Exhibits solid-solid (314.3 K) and solid-liquid (402.4 K) phase transitions . Molar enthalpy of fusion: 7.518 kJ/mol; entropy of fusion: 18.68 J/(K·mol) . Heat capacity equations (polynomial fits) derived for 80–310 K and 325–395 K ranges .

- Applications : Widely used in biolubricant synthesis via transesterification with FAMEs (fatty acid methyl esters) , and in resins/plasticizers due to its stability .

- Key Difference : Smaller substituents (methyl vs. isobutyl) result in higher melting points (124–130°C) compared to bulkier analogs.

2-Ethyl-2-isobutyl-1,3-propanediol (CID 117491)

- Molecular Structure : Central carbon bonded to ethyl and isobutyl groups (C9H20O2) .

- Collision Cross-Section (CCS) Data: Adduct m/z Predicted CCS (Ų) [M+H]<sup>+</sup> 161.15361 138.5 [M+Na]<sup>+</sup> 183.13555 146.9 [M-H]<sup>−</sup> 159.13905 136.2 Structural Impact: Increased branching reduces crystallinity and enhances solubility in non-polar solvents relative to neopentyl glycol .

2-Isobutyl-1,3-propanediol Derivatives

- Pharmacological Activity : The dicarbamate derivative of 2-isobutyl-1,3-propanediol demonstrated significant anticonvulsant effects in mice, modifying maximal electroshock seizures .

2-Ethyl-2-hydroxymethyl-1,3-propanediol

- Reactivity : In transesterification with FAMEs, a 1:1 alcohol-to-FAME ratio optimized yield, similar to neopentyl glycol .

- Branching Effect : Larger substituents (ethyl-hydroxymethyl) lower reaction rates compared to neopentyl glycol’s methyl groups, likely due to steric hindrance .

Data Tables

Table 1. Thermodynamic Properties of 2,2-Dimethyl-1,3-propanediol

| Property | Solid-Solid Transition | Solid-Liquid Transition |

|---|---|---|

| Temperature (K) | 314.3 | 402.4 |

| Enthalpy (ΔH, kJ/mol) | 14.78 | 7.518 |

| Entropy (ΔS, J/(K·mol)) | 47.01 | 18.68 |

Table 2. Structural and Physical Comparison

生物活性

2,2-Diisobutyl-1,3-propanediol (DIBP) is a chemical compound that has garnered attention for its potential applications in various industries, including cosmetics, pharmaceuticals, and polymers. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the biological activity of DIBP, focusing on its metabolic pathways, toxicological data, and potential applications.

Chemical Structure and Properties

DIBP is an organic compound with the molecular formula . It features two isobutyl groups attached to a 1,3-propanediol backbone. The structure can be represented as follows:

Metabolism

DIBP is primarily metabolized in the liver through enzymatic pathways involving alcohol dehydrogenases and aldehyde dehydrogenases. These enzymes facilitate the conversion of DIBP into less toxic metabolites, which are subsequently excreted via urine. The metabolic pathway can be summarized as follows:

- Oxidation : DIBP is oxidized to its corresponding aldehyde.

- Further Oxidation : The aldehyde is further oxidized to a carboxylic acid.

- Conjugation : The resulting metabolites may undergo conjugation with glucuronic acid or sulfate for detoxification.

Toxicological Profile

Toxicological studies have indicated that DIBP exhibits low acute toxicity. However, chronic exposure may lead to potential health risks, including reproductive toxicity and developmental effects. The following table summarizes key toxicological findings:

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity observed in animal models |

| Reproductive Toxicity | Potential effects on fertility in rodents |

| Developmental Effects | Possible teratogenic effects noted |

Case Studies

Several case studies have been conducted to assess the biological activity of DIBP:

- Study on Reproductive Toxicity : A study involving rats exposed to varying concentrations of DIBP showed a dose-dependent decrease in fertility rates. The study concluded that while low doses did not significantly affect reproduction, higher doses led to observable effects on reproductive outcomes .

- Developmental Toxicity Assessment : Research examining the effects of DIBP on embryonic development indicated that exposure during critical periods could result in malformations in animal models. This highlights the importance of understanding exposure levels in pregnant populations .

Applications

DIBP has potential applications across various sectors due to its unique properties:

- Cosmetics : Used as a solvent and emollient in cosmetic formulations.

- Pharmaceuticals : Investigated for use as a carrier in drug delivery systems.

- Polymers : Employed as a plasticizer to enhance flexibility and durability in polymer products.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Diisobutyl-1,3-propanediol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of diols like this compound often involves aldol condensation or acid-catalyzed reactions. For example:

- Aldol Condensation : Reacting isobutyl aldehyde with formaldehyde under basic conditions (e.g., Ca(OH)₂) can yield branched diols. Reaction parameters like temperature (80–100°C) and molar ratios significantly affect regioselectivity and yield .

- Acid-Catalyzed Esterification : Using p-toluenesulfonic acid (p-TsOH) as a catalyst in refluxing toluene with a Dean-Stark apparatus removes water, driving the reaction to completion. Yields >85% are achievable with optimized stoichiometry and reaction time (3–5 hours) .

- Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol/acetone mixtures is recommended for isolating high-purity products .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Gas Chromatography (GC) : Quantify purity and detect impurities using a polar column (e.g., HP-INNOWax) with flame ionization detection. Retention times and peak areas correlate with compound identity and yield (relative standard deviation <3.21%) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via characteristic peaks:

- Mass Spectrometry (MS) : ESI-MS or EI-MS can verify molecular weight (expected m/z: ~174 for C₁₁H₂₂O₂) and fragmentation patterns.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile steps .

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists.

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing.

- Eye Exposure : Rinse with water for 15 minutes; consult an ophthalmologist .

- Storage : Keep in airtight containers away from oxidizers and acids at room temperature.

Advanced Research Questions

Q. How does thermal and chemical stability of this compound impact its application in high-temperature reactions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures. Branched diols typically degrade above 200°C, making them suitable for moderate-temperature catalysis .

- Chemical Stability : Test reactivity under acidic/alkaline conditions (pH 2–12) via accelerated aging studies. Monitor degradation products (e.g., aldehydes) using GC-MS.

Q. Can this compound serve as a substrate or co-catalyst in enzymatic or microbial systems?

Methodological Answer:

- Enzymatic Studies : Screen oxidoreductases (e.g., alcohol dehydrogenases) for activity toward the diol. Measure kinetic parameters (Km, Vmax) using NAD⁺/NADH-coupled assays .

- Microbial Engineering : Introduce heterologous pathways (e.g., glycerol-to-1,3-propanediol) into E. coli or Lactobacillus strains. Optimize flux via CRISPR interference or promoter tuning .

Q. How can computational modeling predict solvent interactions and reactivity of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation free energy in polar (water) vs. non-polar (toluene) solvents using force fields like OPLS-AA.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Calculate Fukui indices for reaction hotspot analysis .

属性

IUPAC Name |

2,2-bis(2-methylpropyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-9(2)5-11(7-12,8-13)6-10(3)4/h9-10,12-13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRCHMOHGGDNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398392 | |

| Record name | 2,2-Diisobutyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10547-96-3 | |

| Record name | 2,2-Diisobutyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。